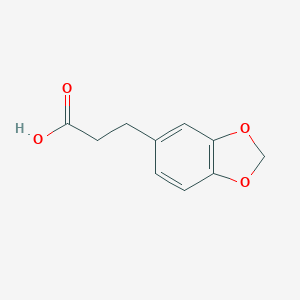
3-(3,4-亚甲二氧基苯基)丙酸
概述
描述
3-(3,4-Methylenedioxyphenyl)propionic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds and their analyses, which can be informative for understanding the properties and analysis of related substances. For instance, the analysis of impurities in pharmaceuticals, as seen with 3-[4-(2-Methylpropyl)phenyl]propanoic acid, an impurity of ibuprofen, demonstrates the importance of accurate and sensitive analytical methods in the quality control of medicinal compounds .
Synthesis Analysis
The synthesis of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, involves regiospecific reactions, which are crucial for obtaining the desired product with the correct structural orientation . Similarly, the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant, shows the importance of optimizing reaction conditions to improve yield, such as using KOH as a catalyst and controlling the reaction temperature and material ratios . These insights into the synthesis of structurally related compounds can be applied to the synthesis of 3-(3,4-Methylenedioxyphenyl)propionic acid, emphasizing the need for precise control over reaction parameters to achieve high purity and yield.
Molecular Structure Analysis
The molecular structure of compounds can be determined using various spectroscopic techniques, but sometimes these techniques may not provide clear identification. For example, single-crystal X-ray analysis was necessary to unambiguously determine the structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid . This highlights the importance of using advanced structural determination methods to confirm the molecular structure of complex organic compounds, which would be relevant for 3-(3,4-Methylenedioxyphenyl)propionic acid as well.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 3-(3,4-Methylenedioxyphenyl)propionic acid. However, the analysis of related compounds and their reactions can provide insights into the types of reactions that such a compound might undergo. For example, the formation of hydrogen-bonded dimers in the solid state of carboxylic acid groups is a common reaction . Understanding these types of reactions can help predict the behavior of 3-(3,4-Methylenedioxyphenyl)propionic acid in various environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are essential for its characterization and application. For instance, the melting point of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate was determined to be between 63-65 °C, which is an important physical property for its identification and purity assessment . Similarly, the development of a novel reversed-phase HPLC method for the evaluation of pharmacopoeial impurity F of ibuprofen demonstrates the significance of analytical methods in determining the chemical properties of a compound . These methods and property assessments are relevant for a comprehensive analysis of 3-(3,4-Methylenedioxyphenyl)propionic acid, as they provide a basis for its identification, purity, and quality control.
科学研究应用
超分子树状聚合物合成
超分子树状聚合物的合成利用3-(3,4-亚甲二氧基苯基)丙酸。这种化合物及相关酸的甲酯在一个收敛迭代策略中被用来制备树状分子,从而导致超分子树状聚合物的产生,这些聚合物在材料科学中有各种应用。这些树状聚合物可以自组装成各种结构,为纳米技术和材料工程提供潜在用途 (Percec et al., 2006)。
抗氧化剂和阻燃剂的合成
研究表明,3-(3,4-亚甲二氧基苯基)丙酸衍生物在合成具有抗氧化性能的化合物方面具有实用价值。这些衍生物在聚酯等材料的阻燃剂生产中起着重要作用,增强了这些材料的安全性和耐久性 (Yan, 1999)。
化学合成中的衍生物化
通过各种化学反应,如漆酶催化的芳香族和脂肪族胺的N-偶联,可以实现对3-(3,4-亚甲二氧基苯基)丙酸的衍生物化。这个过程在有机合成中具有重要意义,导致新化合物的生产,用于各种应用 (Mikolasch et al., 2002)。
在聚合物科学中的应用
在聚合物科学中,一种相关化合物3-(4-羟基苯基)丙酸被用作生物纳米复合材料合成中的链延长剂。这种应用对于开发具有增强热性能和机械性能的可生物降解材料至关重要,表明了创造更可持续材料的潜力 (Totaro et al., 2017)。
生物降解研究
在生物降解研究中,大肠杆菌利用3-苯基丙酸及其羟基衍生物作为碳源的能力已经被研究。这项研究为了解微生物降解复杂有机化合物提供了见解,这对于理解环境过程和废物管理至关重要 (Burlingame & Chapman, 1983)。
安全和危害
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1,3,5H,2,4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYJGLLTSVRSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182422 | |
| Record name | Hydrocinnamic acid, 3,4-(methylenedioxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Methylenedioxyphenyl)propionic acid | |
CAS RN |
2815-95-4 | |
| Record name | 1,3-Benzodioxole-5-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2815-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Benzodioxol-5-yl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002815954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,4-Methylenedioxyphenyl)propionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrocinnamic acid, 3,4-(methylenedioxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo-1,3-dioxole-5-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(BENZODIOXOL-5-YL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWY6P3S6L1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

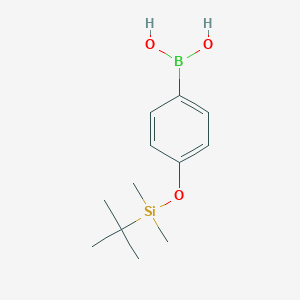
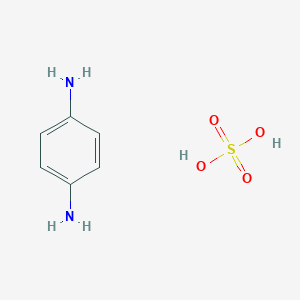
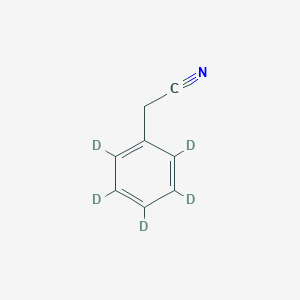
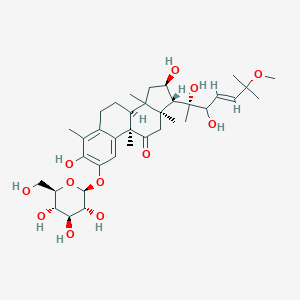
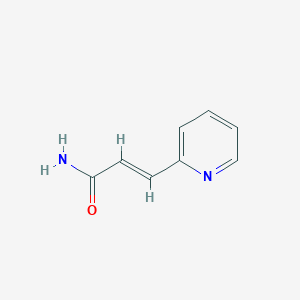
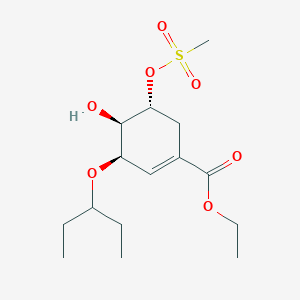
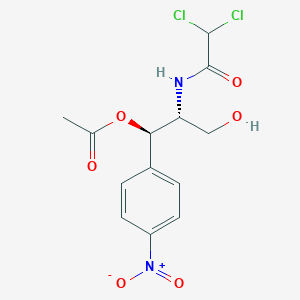
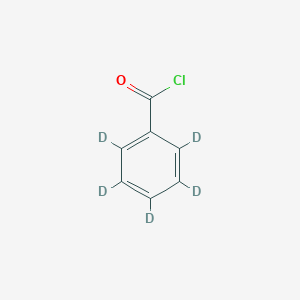
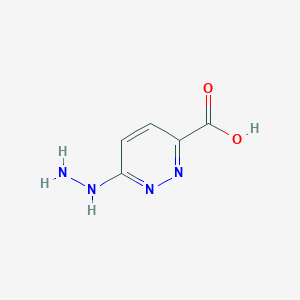
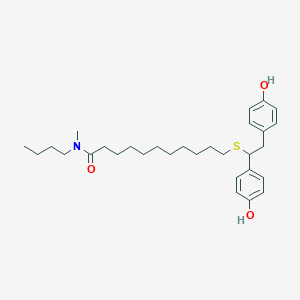
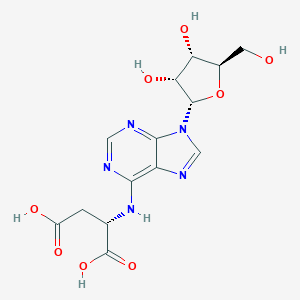
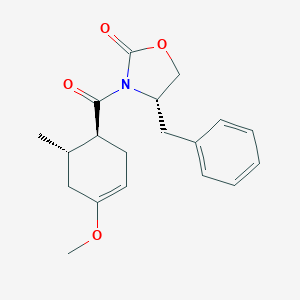
![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)
